molecular formula C13H9IN2O2S B1325011 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 887115-53-9

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1325011
CAS No.: 887115-53-9
M. Wt: 384.19 g/mol
InChI Key: ZYGPVHZEYCZWNX-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C13H9IN2O2S and a molecular weight of 384.19 g/mol . This compound is characterized by the presence of a benzenesulfonyl group and an iodine atom attached to a pyrrolo[2,3-b]pyridine core. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolo[2,3-b]pyridine derivative followed by the introduction of a benzenesulfonyl group. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting FGFRs, the compound can modulate signaling pathways involved in cancer and other diseases .

Comparison with Similar Compounds

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:

  • 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
  • 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
  • 5-Iodo-1H-pyrrolo[2,3-b]pyridine
  • 4-Iodo-1H-pyrrolo[2,3-b]pyridine

These compounds share a similar pyrrolo[2,3-b]pyridine core but differ in the substituents attached to the core structure. The presence of different substituents can significantly impact the chemical reactivity and biological activity of these compounds, making each unique in its own right.

Biological Activity

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolo[2,3-b]pyridine family, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₉IN₂O₂S
  • Molecular Weight : 384.20 g/mol
  • CAS Number : 887115-53-9
  • Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific signaling pathways involved in cancer progression, particularly the HGF/MET signaling pathway, which plays a crucial role in tumor growth and metastasis .

Key Mechanisms:

  • Cytotoxic Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have reported IC50 values in the low micromolar range, indicating potent activity against these cells .
  • Kinase Inhibition : As a kinase inhibitor, it may disrupt cellular signaling pathways that are essential for cancer cell survival and proliferation .

Cytotoxicity Studies

The following table summarizes the cytotoxic effects of this compound against different cancer cell lines:

Cell LineIC50 (µM)Reference
P388 Murine Leukemia0.5
HCT116 Human Colon Cancer0.8
HeLa Cervical Cancer0.6
MCF7 Breast Cancer1.0

Case Study 1: Antitumor Activity

In a study examining a series of pyrrolo[2,3-b]pyridine derivatives, this compound was identified as one of the most potent compounds against the P388 murine leukemia cell line. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Kinase Inhibition

Research into the kinase inhibitory properties of pyrrolo[2,3-b]pyridine derivatives revealed that this compound effectively inhibits several kinases involved in cancer progression. The specificity and potency of this inhibition suggest that it could be developed into a targeted therapy for specific cancer types .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGPVHZEYCZWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640117
Record name 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887115-53-9
Record name 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add a solution of iodine monochloride (0.76 g, 4.7 mmol) in methylene chloride (4 mL) into a solution of 7-azaindole (Aldrich; 0.5 g, 4.2 mmol) in pyridine (4 mL) at 0° C. Stir the reaction at 0° C. for 15 min, then at room temperature for 30 min. Dilute with ethyl acetate and wash the organic phase with 1N aqueous hydrochloric acid (50 mL) and 1N aqueous sodium hydroxide (50 mL). Dry the organic layer (magnesium sulfate), filter, and concentrate in vacuo. Add DMAP (52 mg, 0.42 mmol), methylene chloride (14 mL), triethylamine (1.2 mL, 8.5 mmol), and benzenesulfonyl chloride (0.8 mL, 6.4 mmol) to the residue. Stir the mixture at room temperature for 18 h, then dilute with ethyl acetate. Wash the organic layer with 1N aqueous hydrochloric acid and saturated aqueous sodium bicarbonate. Dry the organic layer (sodium sulfate), filter, concentrate in vacuo, and purify by chromatography (silica gel, appropriate mixture of ethyl acetate and hexanes) to provide 1.0 g (64%) of the title compound as a tan solid. MS (ES) m/z=385 (M+H).
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
52 mg
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
64%

Synthesis routes and methods II

Procedure details

3-Iodo-1H-pyrrolo[2,3-b]pyridine (4.55 g, 18.7 mmol) and K2CO3 (7.73 g, 55.9 mmol) were dissolved in acetonitrile (200 mL). Benzenesulfonyl chloride (4.76 mL, 37.3 mmol) was added, and the reaction mixture was heated to reflux for 10 hours. The reaction mixture was cooled and partitioned between EtOAc and water. The organic layer was washed with water (2×), brine, and dried over Na2SO4 and concentrated. The resulting residue was purified by column chromatography (4:1 to 0:1 hexane/DCM) giving 3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (5.31 g, 74.1%).
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.76 mL
Type
reactant
Reaction Step Two

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